molecular formula C10H11NOS B1294099 (S)-4-Benzyl-1,3-thiazolidine-2-one CAS No. 219821-18-8

(S)-4-Benzyl-1,3-thiazolidine-2-one

Cat. No. B1294099
M. Wt: 193.27 g/mol
InChI Key: HOTCRDXCVRFUOW-VIFPVBQESA-N
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Description

(S)-4-Benzyl-1,3-thiazolidine-2-one is a derivative of the thiazolidinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties and utility in organic synthesis. Thiazolidinones typically contain a 1,3-thiazolidine ring, which is a five-membered ring system composed of nitrogen, sulfur, and three carbon atoms. The benzyl group attached to the 4-position of the thiazolidinone ring in (S)-4-Benzyl-1,3-thiazolidine-2-one suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves key intermediates that can undergo nucleophilic addition reactions to yield various substituted products. For instance, 4-thiazolidinones can be used as intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through reactions with arylidene malononitrile . Additionally, condensation reactions with DMF-DMA can form corresponding enamines, which can further react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . These synthetic routes highlight the versatility of thiazolidinone intermediates in producing a wide array of chemical entities.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray single crystal analysis. This method allows for the determination of the planarity of the central thiazolidine ring and the dihedral angles formed with adjacent substituents, which is crucial for understanding the compound's conformation and potential Z/E isomerism . The crystal structure analysis of a related thiazolidine-4-one derivative revealed a planar thiazolidine ring forming specific dihedral angles with methoxy-substituted benzene and 1,3-benzodioxole rings, which could be indicative of the spatial arrangement in (S)-4-Benzyl-1,3-thiazolidine-2-one .

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to the presence of reactive sites on the thiazolidine ring. For example, the reaction of thiazolidinone intermediates with benzenediazonium chloride can afford arylhydrazones . Schiff base formation is another common reaction, where thiazolidinone derivatives react with aromatic aldehydes to yield Schiff bases, which can then be transformed into thiazolidinone derivatives under catalytic conditions . These reactions demonstrate the chemical reactivity of the thiazolidine ring and its utility in synthesizing biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their structural features. The presence of substituents such as benzyl groups and the planarity of the thiazolidine ring can affect the compound's solubility, melting point, and stability. The hypoglycemic and hypolipidemic activities of certain 5-substituted thiazolidine-2,4-diones have been evaluated, indicating that specific substituents are essential for biological activity . Moreover, the crystal packing and intermolecular interactions, such as weak C—H⋯O interactions, can influence the compound's crystalline properties and may play a role in its reactivity and interaction with biological targets .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or new methods for its synthesis.


properties

IUPAC Name

(4S)-4-benzyl-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCRDXCVRFUOW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649642
Record name (4S)-4-Benzyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-1,3-thiazolidine-2-one

CAS RN

219821-18-8
Record name (4S)-4-Benzyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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